2-Butylhydroquinone
Overview
Description
2-Butylhydroquinone, also known as tert-butylhydroquinone, is a synthetic aromatic organic compound that belongs to the family of phenols. It is a derivative of hydroquinone, substituted with a tert-butyl group. The chemical formula of this compound is C10H14O2, and it is commonly used as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butylhydroquinone can be synthesized through the alkylation of hydroquinone with tert-butanol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions in a solvent like xylene. The reaction conditions need to be carefully controlled to optimize the yield and minimize the formation of by-products .
Industrial Production Methods
In industrial settings, this compound is produced by reacting p-benzoquinone with isobutene or tert-butanol. The resultant product is then refined and purified to obtain the desired compound. The process involves multiple steps, including distillation and crystallization, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Butylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: It can be reduced back to hydroquinone under certain conditions.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Butylhydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant to prevent the oxidation of various chemicals and materials.
Biology: It is studied for its potential effects on cellular processes and oxidative stress.
Medicine: It is investigated for its potential therapeutic effects, including its hepatoprotective properties.
Industry: It is used as a stabilizer in the production of unsaturated polyesters, biodiesel, varnishes, lacquers, and resins .
Mechanism of Action
The mechanism of action of 2-Butylhydroquinone involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells and tissues. The compound interacts with molecular targets such as Keap1, which is involved in the regulation of the antioxidant response element (ARE) pathway. This interaction helps in the activation of antioxidant enzymes like glutathione peroxidase and superoxide dismutase, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
2-Butylhydroquinone is similar to other phenolic antioxidants, such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). it has unique properties that make it distinct:
Butylated Hydroxyanisole (BHA): BHA is another phenolic antioxidant used in food preservation. It is less effective than this compound in preventing oxidative rancidity in fats and oils.
Butylated Hydroxytoluene (BHT): BHT is also used as an antioxidant in various industries. .
Similar Compounds
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- 4-tert-Butylcatechol (TBC)
- 2,5-Di-tert-butylhydroquinone (DTBHQ) .
Properties
IUPAC Name |
2-butylbenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h5-7,11-12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCRJFOGPCJKPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194787 | |
Record name | 2-Butylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4197-69-7 | |
Record name | 2-Butylhydroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4197-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butylhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004197697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC99300 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butylhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butylhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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